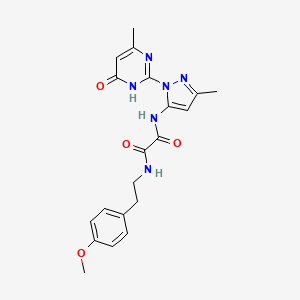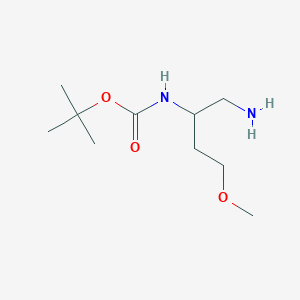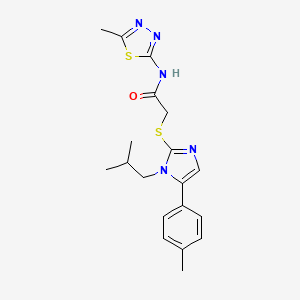![molecular formula C13H11Cl2N3O B2484986 N'-[(2,6-dichlorobenzyl)oxy]-2-pyridinecarboximidamide CAS No. 338753-71-2](/img/structure/B2484986.png)
N'-[(2,6-dichlorobenzyl)oxy]-2-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(2,6-dichlorobenzyl)oxy]-2-pyridinecarboximidamide is a useful research compound. Its molecular formula is C13H11Cl2N3O and its molecular weight is 296.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Development of Novel Compounds : N'-hydroxy-N-alkylpyridinecarboximidamides, a new class of N-substituted imidamide derivatives with diverse potential applications, are synthesized using N'-[(2,6-dichlorobenzyl)oxy]-2-pyridinecarboximidamide as a base. This synthesis is important for developing novel long-chain N-substituted pyridinecarboximidamides, offering broad applications in various fields (Aksamitowski et al., 2017).
Role in Hydrogen Bonding and Supramolecular Architecture : this compound contributes to the creation of novel pyridine-based hydrazone derivatives. These derivatives exhibit unique hydrogen bonding and supramolecular architectures, crucial for the development of materials with specific structural and functional properties (Khalid et al., 2021).
Applications in Green Chemistry and Oxidation Reactions : Utilized in environmentally friendly oxidation processes, this compound is involved in the oxidation of nitrogen-containing heterocyclic compounds. This is significant in developing new, sustainable protocols in synthetic chemistry (Gavrilović et al., 2018).
Discovery of New Heterocyclic Compounds : Research on this compound has led to the discovery of novel heterocyclic compounds with potential applications in various scientific and industrial areas. This includes the identification of new molecular structures with unique properties (Abe et al., 1998).
Electrocatalytic Applications : this compound derivatives, such as N-oxyl compounds, are used extensively in electrocatalysis. They play a critical role in facilitating various electrosynthetic reactions, contributing to advancements in electrochemical studies and applications (Nutting et al., 2018).
Coordination Chemistry and Magnetic Behavior : The compound has applications in coordination chemistry, particularly in the study of magnetic behavior in lanthanide complexes. This is crucial for understanding magnetic interactions and developing materials with specific magnetic properties (Sugiyama et al., 2004).
Investigations in Quantum Chemistry : Quantum chemical studies, such as those involving the HI-6 molecule, utilize derivatives of this compound. These studies are important for understanding molecular structures and interactions at a quantum level, with implications in drug discovery and materials science (Silva et al., 2005).
Synthesis of Polyimides : The compound is used in the synthesis of novel polyimides, which are important materials in various industrial applications due to their thermal stability, mechanical properties, and low dielectric constants (Wang et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
N'-[(2,6-dichlorophenyl)methoxy]pyridine-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c14-10-4-3-5-11(15)9(10)8-19-18-13(16)12-6-1-2-7-17-12/h1-7H,8H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHODROUMNDBPDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NOCC2=C(C=CC=C2Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/OCC2=C(C=CC=C2Cl)Cl)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2484903.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2484905.png)

![3-benzyl-5-methyl-N-(3-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2484910.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2484912.png)



![N-(2-Methyl-1,3-benzoxazol-6-yl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2484919.png)




